2',4'-Dichlorobutyrophenone chemical properties and structure
2',4'-Dichlorobutyrophenone chemical properties and structure
An In-depth Technical Guide to 2',4'-Dichlorobutyrophenone: Properties, Synthesis, and Applications
Introduction
2',4'-Dichlorobutyrophenone is an organic compound that serves as a significant intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[1][2] Its dichlorinated phenyl ring and ketone functional group provide a versatile scaffold for constructing more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, structure, synthesis protocols, and applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
2',4'-Dichlorobutyrophenone is systematically known as 1-(2,4-dichlorophenyl)butan-1-one.[3][4] Its identity is defined by a butyrophenone core with two chlorine atoms substituted at the 2nd and 4th positions of the phenyl ring.
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CAS Number : 66353-47-7[3]
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Molecular Formula : C₁₀H₁₀Cl₂O[3]
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Synonyms : 2,4-Dichlorophenyl propyl ketone, 1-(2,4-Dichlorophenyl)butan-1-one, a,p-Dichlorobutyrophenone[3][5]
Molecular Structure
The structure consists of a propyl ketone group attached to a 2,4-dichlorinated benzene ring.
Caption: Molecular structure of 2',4'-Dichlorobutyrophenone.
Physicochemical Properties
2',4'-Dichlorobutyrophenone is typically a clear, light yellow to brown liquid under standard conditions.[3][6] Its physical and chemical properties are critical for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Appearance | Clear, light yellow to brown liquid | [3][5] |
| Melting Point | -18°C | [7] |
| Boiling Point | 141°C at 12 mmHg (228-230°C at atmospheric pressure) | [3][7] |
| Density | 1.23 g/cm³ | [3][6] |
| Refractive Index | 1.5410 to 1.5450 | [3][6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, n-hexane, and dichloromethane. | [7] |
| Vapor Pressure | 0.004 mmHg at 25°C | [7] |
| Flash Point | 116.85°C | [7] |
Synthesis and Reaction Mechanisms
The synthesis of 2',4'-Dichlorobutyrophenone is commonly achieved through the reaction of a Grignard reagent with a substituted benzoyl chloride, a method that offers good yield and control.
Synthesis Protocol: Grignard Reaction
This protocol describes the synthesis of 1-(2,4-dichlorophenyl)butan-1-one from 2,4-dichlorobenzoyl chloride and n-propyl magnesium chloride.[8]
Materials:
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2,4-Dichlorobenzoyl chloride
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n-Propyl magnesium chloride (2 M in ether)
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Copper(I) iodide (catalyst)
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Dry Tetrahydrofuran (THF)
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Toluene
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Dilute Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate solution
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Water
Step-by-Step Methodology:
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Reaction Setup: A mixture of 2,4-dichlorobenzoyl chloride (4.5 g) and copper(I) iodide (200 mg) in dry THF (30 ml) is cooled to -20°C under an argon atmosphere.[8] The use of an inert atmosphere is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture.
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Grignard Addition: A solution of n-propyl magnesium chloride (2 M in ether, 11.0 ml) is added dropwise to the cooled mixture.[8] The dropwise addition helps to control the exothermic reaction.
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Reaction Progression: Ten minutes after the addition is complete, the cooling bath is removed, and the mixture is stirred for 1 hour to allow the reaction to proceed to completion.[8]
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Quenching and Extraction: The reaction is carefully quenched with water, followed by extraction with toluene.[8] Toluene is used as the extraction solvent.
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Washing: The toluene layer is washed sequentially with dilute HCl, water, and a saturated sodium bicarbonate solution. This washing process removes unreacted starting materials, the catalyst, and any acidic or basic byproducts.[8]
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Drying and Concentration: The organic layer is dried and concentrated in vacuo to yield the final product, 1-(2,4-dichlorophenyl)butan-1-one (4.0 g).[8]
Caption: Experimental workflow for the synthesis of 2',4'-Dichlorobutyrophenone.
Applications in Drug Development and Agrochemicals
2',4'-Dichlorobutyrophenone is a valuable building block in organic synthesis.[7] Its primary application lies in its role as a key intermediate for producing more complex molecules with biological activity.
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Pharmaceutical Synthesis : It is utilized in the synthesis of various active pharmaceutical ingredients (APIs). The dichlorophenyl moiety is a common feature in many drug candidates, and the butyrophenone side chain provides a reactive handle for further chemical modifications. It is used to synthesize compounds with potential antibacterial and antiviral activities.[7]
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Agrochemical Development : Similar to its role in pharmaceuticals, this compound is a precursor in the manufacturing of fungicides and other crop protection agents.[7] The presence of chlorine atoms on the aromatic ring can enhance the biological activity of the final product.[1]
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Fine Chemicals : It is also used in the synthesis of dyes and other fine chemicals.[7]
Spectroscopic Analysis
While specific, detailed spectra for 2',4'-Dichlorobutyrophenone are not publicly available, its structure allows for the prediction of key features in its NMR, IR, and Mass spectra.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butyl chain. The aromatic protons will appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm) due to the influence of the two chlorine atoms and the ketone group. The aliphatic protons will show characteristic signals in the upfield region, with the protons alpha to the carbonyl group being the most deshielded.
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¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the carbonyl carbon (typically around 190-200 ppm), the aromatic carbons (120-140 ppm, with carbons attached to chlorine showing distinct shifts), and the aliphatic carbons of the butyl chain.[9][10]
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Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch, typically found in the range of 1680-1700 cm⁻¹.[11] Other significant peaks will include C-H stretches for the aromatic and aliphatic groups, and C-Cl stretches.
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Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z 216, corresponding to the exact mass.[4] A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) will be a key identifier. Common fragmentation patterns would involve cleavage alpha to the carbonyl group.
Safety and Handling
2',4'-Dichlorobutyrophenone is classified as an irritant and requires careful handling in a laboratory or industrial setting.[3][7]
GHS Hazard Classification:
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H315 : Causes skin irritation.[3]
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H319 : Causes serious eye irritation.[3]
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H335 : May cause respiratory irritation.[3]
Precautionary Measures:
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P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[3][12]
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P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
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Handling : Operations should be conducted in a well-ventilated environment, such as a fume hood.[7]
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Personal Protective Equipment (PPE) : Wear appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][13]
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Avoid contact with strong oxidizing agents, acids, and bases.[7]
First Aid:
-
Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[13]
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Eye Contact : Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
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Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[13]
Conclusion
2',4'-Dichlorobutyrophenone is a pivotal chemical intermediate with a well-defined set of properties and established synthesis routes. Its utility in the creation of pharmaceuticals and agrochemicals underscores its importance in applied chemistry. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties. This guide provides the foundational knowledge required for its effective and safe use in research and development.
References
-
ChemBK. (2024, April 9). 2,4-Dichlorobutyrophenone. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2',4'-Dichlorobutyrophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Dichlorobutyrophenone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4'-Dichloroacetophenone: A Key Intermediate in Organic Synthesis and Agrochemical Development. Retrieved from [Link]
-
SpectraBase. (n.d.). 4,4'-Dichlorobutyrophenone - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4'-Dichloroacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 3. 2,4-Dichlorobutyrophenone | 66353-47-7 [chemicalbook.com]
- 4. 2',4'-Dichlorobutyrophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 66353-47-7 CAS MSDS (2,4-Dichlorobutyrophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,4-Dichlorobutyrophenone CAS#: 66353-47-7 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 2,4-Dichlorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
